Physicochemical Differentiation: Polar Surface Area and Lipophilicity Profiling for Drug-Likeness
The target compound demonstrates a topological polar surface area (TPSA) of 97.53 Ų and a calculated LogP of 2.25 . The TPSA value is below the 140 Ų threshold, indicating favorable passive oral absorption potential, while the moderate LogP suggests a balanced hydrophilic-lipophilic profile. This physicochemical signature differentiates the compound from 5-alkylidene analogs such as 2-amino-5-benzylidenethiazol-4(5H)-one, which possess a different electronic configuration and potentially divergent membrane permeability characteristics due to the extended conjugation of the exocyclic double bond [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 97.53 Ų |
| Comparator Or Baseline | Drug-likeness threshold: < 140 Ų (Veber rule) |
| Quantified Difference | Below threshold by ~42.5 Ų |
| Conditions | Calculated property based on molecular structure (ChemSrc database) |
Why This Matters
TPSA values below 140 Ų correlate with adequate oral bioavailability, making this compound a more favorable starting point for oral drug development compared to more polar or overly lipophilic analogs that may violate drug-likeness rules.
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002; 45(12):2615-2623. View Source
